![molecular formula C12H19NO3 B1519437 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol CAS No. 1020943-78-5](/img/structure/B1519437.png)

3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol

Übersicht

Beschreibung

“3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.29 . The compound is in the form of an oil and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.29 . It is in the form of an oil and is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Cardioselective Beta-Blockers

Research has demonstrated the synthesis and evaluation of a series of compounds, including those structurally related to 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol, for their affinity to beta-1 and beta-2 adrenoceptors. These studies have confirmed the substantial cardioselectivity of certain derivatives, which are important for developing selective beta-blockers with potential therapeutic applications in cardiovascular diseases (Rzeszotarski et al., 1979).

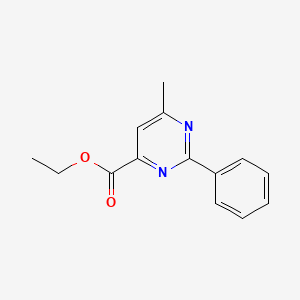

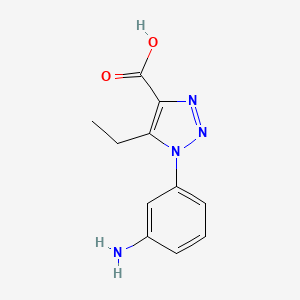

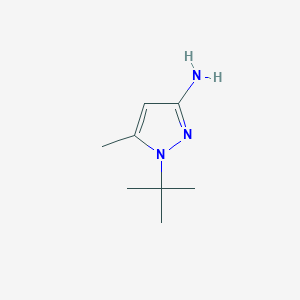

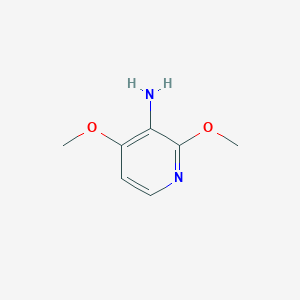

Synthesis of Heterocyclic Systems

Compounds related to this compound have been utilized in the synthesis of various heterocyclic systems. For instance, derivatives have been used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthesizing biologically active heterocycles with potential pharmacological properties (Selič et al., 1997).

Antioxidant Activity

The synthesis and characterization of 2'-aminochalcone derivatives structurally related to this compound have been conducted to assess their in vitro antioxidant activity. These studies reveal that certain derivatives exhibit significant antioxidant properties, which could be beneficial in the development of therapeutic agents for diseases associated with oxidative stress (Sulpizio et al., 2016).

Corrosion Inhibition

Tertiary amines derived from compounds similar to this compound have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. These studies suggest that such compounds can effectively inhibit the anodic dissolution of iron, highlighting their potential application in corrosion prevention technologies (Gao et al., 2007).

Photopolymerization

Research on novel alkoxyamines bearing chromophore groups linked to the aminoxyl function, structurally related to the compound of interest, proposes their use as photoiniferters in nitroxide-mediated photopolymerization. This application is significant in the field of materials science, especially for developing advanced polymers with tailored properties (Guillaneuf et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Given its structural similarity to other amines , it may interact with various biological targets such as enzymes, receptors, or ion channels.

Mode of Action

Amines are known to interact with their targets through various mechanisms, including hydrogen bonding and ionic interactions . The presence of the amino group could allow this compound to act as a base, accepting a proton and forming a bond with its target.

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .

Result of Action

Amines can have a wide range of effects depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol. For example, the pH of the environment could affect the protonation state of the amino group, potentially influencing its interactions with its targets .

Biochemische Analyse

Molecular Mechanism

It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds are known to be precursors to oxazolines via their reaction with acyl chlorides .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h4-6,10,14H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVNICOTZCXKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(CN)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)

![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)

![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)